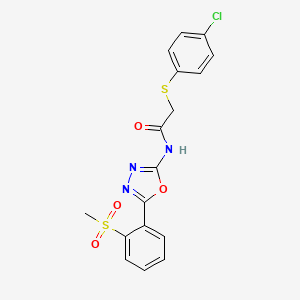

2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The molecule integrates three critical structural motifs:

- A 1,3,4-oxadiazole ring, which enhances metabolic stability and facilitates π-π stacking interactions with biological targets.

- A 4-chlorophenylthio group, a halogenated substituent known to improve lipophilicity and cellular uptake .

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNPRSNVXSYDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention for its potential biological activities, particularly in the context of cancer treatment and COX enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 4-chlorophenyl group

- A thio linkage

- An oxadiazole moiety

- A methylsulfonyl group

This unique combination of functional groups contributes to its biological activity.

Research indicates that the compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are crucial in the inflammatory process and are often overexpressed in various cancers. The inhibition of these enzymes can lead to reduced tumor proliferation and improved therapeutic outcomes.

In Vitro Studies

A study published in the Journal of Research in Pharmacy evaluated the antiproliferative effects of this compound against lung cancer cell lines. The results demonstrated significant inhibition of COX-1 and COX-2 activities:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Control | NT | NT |

| 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | 59.52 | 50.59 |

| Cisplatin | 24.41 | 43.07 |

These findings suggest that the compound exhibits a stronger inhibitory effect on COX enzymes compared to cisplatin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific substituents in enhancing biological activity:

- The 4-chlorophenyl group is essential for effective COX inhibition.

- The presence of the methylsulfonyl group contributes to increased solubility and bioavailability.

Research indicates that modifications to the oxadiazole ring can also influence potency against cancer cell lines .

Case Studies

- Lung Cancer Treatment : In vitro studies showed that this compound significantly inhibited cell growth in A549 lung cancer cells, suggesting its potential as an anti-cancer agent. The mechanism was linked to its ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent tumor growth suppression .

- Antiproliferative Activity : Further investigations revealed that the compound exhibited an IC50 value lower than many known anticancer agents, indicating its promising role in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

- Electron-Withdrawing Groups (EWGs) : The target compound’s methylsulfonyl group contrasts with the 4-nitrophenyl group in ’s compound 3. Both are EWGs, but the sulfonyl group may improve solubility and target engagement compared to nitro groups .

- Halogen Substituents : The 4-chlorophenylthio group aligns with compound 154 (), where halogenation enhances anticancer activity by promoting hydrophobic interactions with cellular targets .

- Heterocyclic Additions: Analogues like 4d () incorporate phthalazinone moieties, which may confer anti-proliferative effects but increase molecular weight and complexity compared to the target compound’s simpler acetamide chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.